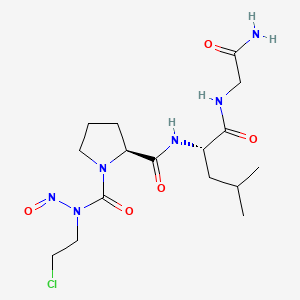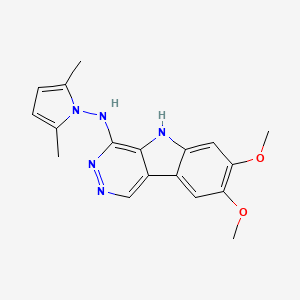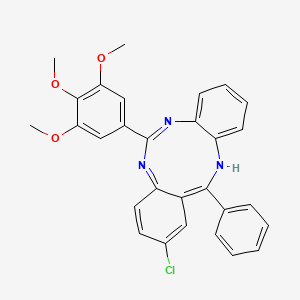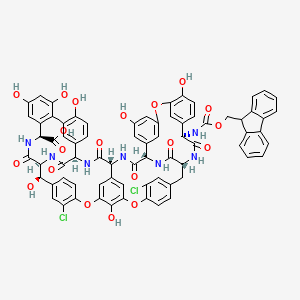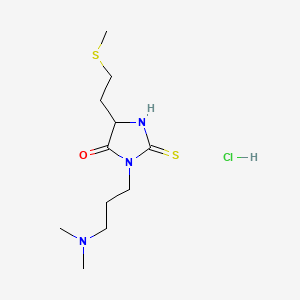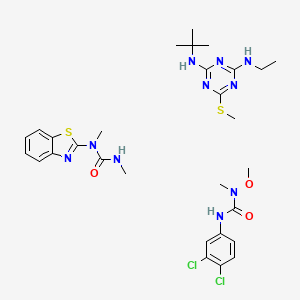
Linuron-methabenzthiazuron-terbutryne mixt.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linuron-methabenzthiazuron-terbutryne mixture is a combination of three herbicides: linuron, methabenzthiazuron, and terbutryne. These compounds are used primarily in agriculture to control a wide range of weeds in various crops. Each component of the mixture has unique properties that contribute to its overall effectiveness in weed control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Linuron: Linuron is synthesized through the reaction of 3,4-dichloroaniline with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the urea derivative.
Methabenzthiazuron: Methabenzthiazuron is produced by reacting 2-mercaptobenzothiazole with methyl isocyanate. This reaction occurs under controlled conditions to ensure the formation of the desired herbicide.
Terbutryne: Terbutryne is synthesized by reacting 2-tert-butylamino-4-chloro-6-ethylamino-s-triazine with methyl isocyanate. The reaction is carried out in the presence of a catalyst to enhance the yield of the product.
Industrial Production Methods
Industrial production of these herbicides involves large-scale chemical synthesis using the aforementioned reactions. The processes are optimized for high yield and purity, and the final products are formulated into various herbicidal mixtures for agricultural use.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Linuron can undergo oxidation to form 3,4-dichloroaniline, a major degradation product.
Reduction: Methabenzthiazuron can be reduced to form 2-mercaptobenzothiazole.
Substitution: Terbutryne can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products
Linuron: 3,4-dichloroaniline
Methabenzthiazuron: 2-mercaptobenzothiazole
Terbutryne: Various substituted triazines
Wissenschaftliche Forschungsanwendungen
Linuron-methabenzthiazuron-terbutryne mixture has been extensively studied for its applications in agriculture, biology, and environmental science. Some key applications include:
Agriculture: Used as a pre-emergence and post-emergence herbicide to control a wide range of broadleaf and grassy weeds in crops such as wheat, barley, and chickpeas
Environmental Science: Studied for its biodegradation and environmental impact. .
Biology: Investigated for its effects on non-target organisms, including its potential endocrine-disrupting properties
Wirkmechanismus
The mechanism of action of linuron-methabenzthiazuron-terbutryne mixture involves the inhibition of photosynthesis in target weeds. Each component targets different pathways:
Methabenzthiazuron: Inhibits cell division by interfering with microtubule formation.
Terbutryne: Inhibits photosynthesis by blocking the electron transport chain in chloroplasts.
Vergleich Mit ähnlichen Verbindungen
Linuron-methabenzthiazuron-terbutryne mixture is compared with other herbicides such as diuron, fluometuron, and chlorotoluron. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications:
Diuron: Similar to linuron but has a broader spectrum of activity.
Fluometuron: More effective against certain grassy weeds compared to linuron.
Chlorotoluron: Similar to methabenzthiazuron but with different environmental persistence
Conclusion
Linuron-methabenzthiazuron-terbutryne mixture is a potent herbicidal combination with diverse applications in agriculture and environmental science. Its unique properties and mechanisms of action make it an effective tool for weed control, while ongoing research continues to explore its environmental impact and potential risks.
Eigenschaften
CAS-Nummer |
64664-21-7 |
|---|---|
Molekularformel |
C29H40Cl2N10O3S2 |
Molekulargewicht |
711.7 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C10H19N5S.C10H11N3OS.C9H10Cl2N2O2/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10;1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h6H2,1-5H3,(H2,11,12,13,14,15);3-6H,1-2H3,(H,11,14);3-5H,1-2H3,(H,12,14) |
InChI-Schlüssel |
ZVMMQUZPIGTZQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CNC(=O)N(C)C1=NC2=CC=CC=C2S1.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



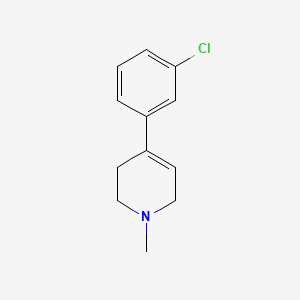
![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)
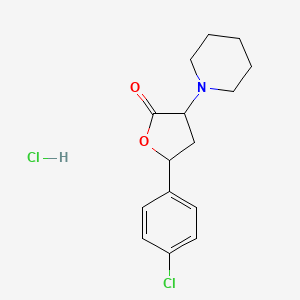
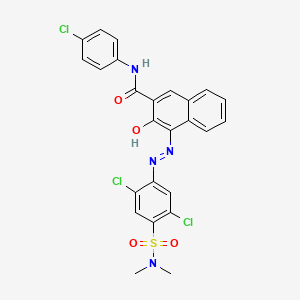
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
